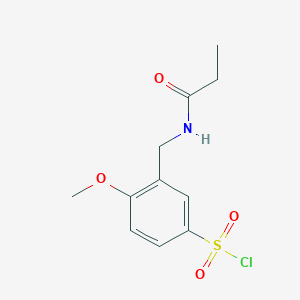

4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-methoxy-3-[(propanoylamino)methyl]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGXQCTXHYOHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzene (anisole).

Introduction of Propanamidomethyl Group: The propanamidomethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction and amidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of the methoxy group, which is an electron-donating group, the compound can undergo electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl, Br) and nitrating agents (e.g., HNO/HSO).

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the compound.

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s derivatives may have potential pharmacological activities and can be used in drug development.

Biological Studies: It can be used to study the effects of sulfonyl chloride-containing compounds on biological systems.

Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy group on the benzene ring can influence the reactivity and orientation of electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride and related compounds:

Key Differentiators and Challenges

- Unique Substituent Combination : The simultaneous presence of methoxy and propanamidomethyl groups distinguishes the target compound from purely halogenated or aryl-substituted analogs, offering a balance of polarity and reactivity .

- Synthetic Complexity : Introducing the propanamidomethyl group may require protective strategies to prevent unwanted reactions during sulfonation or chlorination steps.

- Application Versatility : While halogenated derivatives () are preferred for electrophilic substitutions, the target compound’s amide functionality could expand its utility in bioconjugation or enzyme-targeted therapies .

Biological Activity

4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and implications in various therapeutic areas.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 287.78 g/mol

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable intermediate in drug synthesis.

Antiviral Properties

Recent studies have indicated that derivatives of sulfonamides, including compounds similar to this compound, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B virus (HBV). This activity is attributed to the enhancement of intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication by inducing hypermutation in viral genomes .

The mechanism by which sulfonamide derivatives exert their antiviral effects typically involves:

- Covalent Modification : The sulfonyl chloride moiety can react with nucleophilic sites on viral proteins or host cell factors, altering their function.

- Interference with Viral Replication : By increasing the levels of antiviral proteins like A3G, these compounds can inhibit the replication cycle of viruses such as HBV.

Study 1: Antiviral Efficacy Against HBV

A study evaluating a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity. The compound showed an IC value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. These findings suggest that similar sulfonamide derivatives could exhibit comparable antiviral efficacy .

| Compound | IC (µM) | Activity Type |

|---|---|---|

| IMB-0523 | 1.99 | Anti-HBV (wild-type) |

| IMB-0523 | 3.30 | Anti-HBV (resistant) |

Study 2: Cytotoxicity Assessment

In a toxicity study, IMB-0523 was found to have low acute toxicity with an LD of 448 mg/kg in mice, indicating a favorable safety profile for further development as an antiviral agent .

Comparison with Similar Compounds

When compared to other antiviral agents, the unique structure of this compound may provide distinct advantages in terms of selectivity and potency against specific viral targets.

| Compound | Target Virus | IC (µM) | LD (mg/kg) |

|---|---|---|---|

| IMB-0523 | HBV | 1.99 | 448 |

| Lamivudine (3TC) | HBV | 7.37 | Not reported |

Q & A

Q. What are the key considerations for synthesizing 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride with high purity?

To achieve high-purity synthesis, prioritize reaction conditions and purification:

- Reagent Selection : Use benzyloxy or methoxyphenol derivatives as intermediates to introduce the methoxy group, as demonstrated in analogous sulfonyl chloride syntheses .

- Temperature Control : Maintain low temperatures (0–5°C) during sulfonation to prevent side reactions like hydrolysis of the sulfonyl chloride group .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for optimal separation. For crystalline products, recrystallization in dichloromethane/hexane mixtures can enhance purity .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., chlorosulfonic acid) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use -NMR in deuterated chloroform (CDCl) to confirm substitution patterns (e.g., integration ratios for methoxy and propanamidomethyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 254 nm) to assess purity and identify impurities. Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can verify molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to preserve the stability of this compound?

- Anhydrous Environment : Store under inert gas (argon or nitrogen) in sealed, moisture-resistant containers to prevent hydrolysis of the sulfonyl chloride group .

- Temperature : Keep at −20°C for long-term stability, with short-term use at 4°C in desiccators .

- Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How does the propanamidomethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

The propanamidomethyl group introduces steric hindrance and electronic effects:

- Steric Effects : The bulky substituent at the 3-position reduces accessibility of the sulfonyl chloride to nucleophiles, slowing reaction kinetics. This requires higher temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Electronic Effects : The electron-donating methoxy group (para to sulfonyl chloride) stabilizes the electrophilic sulfur center, while the amide group may moderate reactivity through resonance effects. Comparative studies with analogs lacking the propanamidomethyl group show distinct reactivity profiles in peptide coupling reactions .

Q. What strategies can mitigate hydrolysis of the sulfonyl chloride group during experimental procedures?

- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to absorb trace moisture .

- Reaction Quenching : Add reagents like triethylamine to neutralize HCl byproducts, which accelerate hydrolysis .

- Low-Temperature Workflow : Conduct reactions at 0–5°C and avoid prolonged exposure to aqueous environments .

Q. How can researchers design experiments to study the compound's role in modifying biomolecules like proteins?

- Proteomics Applications : React the sulfonyl chloride with lysine or cysteine residues under mild buffered conditions (pH 7–8, 25°C) to form stable sulfonamide or thioester linkages. Quench unreacted reagent with excess glycine .

- Activity Assays : Use fluorescence labeling (e.g., dansyl tags) to track protein modification efficiency. Validate via SDS-PAGE or Western blotting .

Q. What are common side reactions encountered during the acylation of amines using this sulfonyl chloride, and how can they be minimized?

- Competitive Hydrolysis : Water traces can hydrolyze sulfonyl chloride to sulfonic acid. Ensure rigorous drying of solvents and substrates .

- Over-Substitution : Excess reagent may lead to di-sulfonated products. Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress .

- Byproduct Formation : Use scavengers like polymer-bound dimethylaminopyridine (DMAP) to absorb HCl and improve reaction selectivity .

Data Contradictions and Optimization Insights

- Synthesis Yields : Analogous compounds show variable yields (15–98%) depending on substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethoxy) improve yields by stabilizing intermediates .

- Purification Challenges : Low-yield reactions (e.g., 15% for quinoline derivatives) necessitate advanced techniques like preparative HPLC or recrystallization with mixed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.